N-Isopropyl-DL-Serine Methyl Ester
Description
Significance of Alpha-Amino Acid Derivatives in Chemical Synthesis
Alpha-amino acid derivatives are fundamental building blocks in the synthesis of a vast array of organic molecules. amerigoscientific.comrsc.org Their importance stems from the inherent bifunctionality of the amino acid scaffold, which possesses both an amine and a carboxylic acid group, often with a unique side chain. This structure allows for a multitude of chemical transformations, making them invaluable in the construction of complex molecules.
These derivatives are crucial in the synthesis of peptides and proteins, which are central to numerous biological processes. amerigoscientific.com Beyond their natural roles, synthetic peptides incorporating modified amino acids are designed to have enhanced stability, specificity, and activity for applications in drug development and biochemical research. amerigoscientific.com The ability to create non-natural amino acid derivatives through chemical synthesis has significantly expanded the toolbox of medicinal chemists and materials scientists. amerigoscientific.comacs.org
Furthermore, α,α-disubstituted α-amino acids, a specific class of these derivatives, exhibit improved properties such as conformational modification in peptides and serve as precursors to bioactive compounds. nih.gov The development of efficient synthetic routes to these highly valuable scaffolds remains an active area of research in organic synthesis and drug discovery. nih.gov Metal-catalyzed cross-coupling reactions have also emerged as powerful methods for creating diverse bis-amino acid derivatives. rsc.org
Overview of Serine's Role as a Chiral Building Block
Serine, with its hydroxymethyl side chain, is a particularly versatile chiral building block in organic synthesis. nih.govnih.gov Its inherent chirality can be leveraged to introduce stereocenters into target molecules with a high degree of control. The hydroxyl group provides an additional site for chemical modification, further expanding its synthetic utility.
The use of serine as a chiral educt is well-established for the practical synthesis of other enantiopure amino acid derivatives. For instance, N-protected serine methyl esters can be converted into N-protected beta-hydroxyvalines in a two-step protocol involving the addition of a Grignard reagent followed by selective oxidation. nih.gov This highlights the ability to use the serine backbone as a scaffold for constructing more complex chiral molecules.
Moreover, serine has been shown to play a role in directing the chirality of peptides formed in aqueous environments, a finding with potential implications for understanding the origins of biological homochirality. nih.gov The ability of serine to form noncovalent clusters can influence the stereochemical outcome of subsequent reactions. nih.gov This directing effect underscores the profound influence of this simple amino acid in complex chemical systems.
Contextualizing Methyl Esterification within Amino Acid Functionalization
Methyl esterification is a fundamental and widely employed strategy for the functionalization of amino acids. nih.govnih.govresearchgate.net This process involves the conversion of the carboxylic acid group of an amino acid into its corresponding methyl ester. The primary purpose of this transformation is to protect the carboxylic acid functionality, preventing it from participating in unwanted side reactions during subsequent synthetic steps, particularly in peptide synthesis. nih.govresearchgate.net
The resulting amino acid methyl esters often exhibit increased solubility in non-aqueous organic solvents, which is advantageous for many synthetic procedures. nih.govresearchgate.net A variety of reagents and methods have been developed for the esterification of amino acids, including the use of thionyl chloride in methanol (B129727), trimethylchlorosilane with methanol, and various acid catalysts. nih.govgoogle.com The choice of method often depends on the specific amino acid and the presence of other functional groups that may require protection.
The synthesis of amino acid methyl ester hydrochlorides is a common outcome of these reactions, providing stable and easily handled intermediates for further use in organic synthesis. nih.govresearchgate.net These esters serve as crucial intermediates in the production of a wide range of molecules, from pharmaceuticals to polymers. nih.gov
Properties and Synthesis of N-Isopropyl-DL-Serine Methyl Ester
The synthesis of this compound can be achieved through the reaction of DL-serine methyl ester hydrochloride with acetone (B3395972) in the presence of a reducing agent and a dehydrating agent like anhydrous sodium sulfate (B86663) in a solvent such as methanol. google.com
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | methyl 3-hydroxy-2-[(propan-2-yl)amino]propanoate |
| Molecular Formula | C7H15NO3 |
| CAS Number | 266311-86-8 chem960.com |
This table is generated based on available chemical information.
Structure
3D Structure
Properties
Molecular Formula |
C7H15NO3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
methyl 3-hydroxy-2-(propan-2-ylamino)propanoate |
InChI |
InChI=1S/C7H15NO3/c1-5(2)8-6(4-9)7(10)11-3/h5-6,8-9H,4H2,1-3H3 |
InChI Key |
UUCDNILEHUJRQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(CO)C(=O)OC |
Origin of Product |
United States |
Chemical Reactivity and Transformative Chemistry of N Isopropyl Dl Serine Methyl Ester Analogues
Nucleophilic Reactivity of the Amino and Hydroxyl Groups
The amino and hydroxyl groups of N-isopropyl-DL-serine methyl ester analogues are both nucleophilic centers, capable of participating in a variety of reactions. The secondary amine can react with electrophiles such as alkyl halides and acylating agents. nih.gov For instance, N-alkylation can occur under appropriate conditions, although this can sometimes be a side reaction in peptide synthesis. nih.gov The hydroxyl group, being a primary alcohol, can also be targeted by various reagents.
The relative reactivity of these two groups can be influenced by the reaction conditions and the nature of the electrophile. In many cases, protection strategies are employed to achieve selective functionalization of either the amino or the hydroxyl group. For example, the amino group can be protected with a group like tert-butyloxycarbonyl (Boc) to direct reactions to the hydroxyl group, and vice versa. orgsyn.org
Competitive coupling experiments have shown a remarkable selectivity for serine functionalization over other nucleophilic amino acids like cysteine, lysine, and tyrosine when using specific phosphorus(V)-based reagents. nih.gov This highlights the potential for chemoselective modification of the serine backbone. The inherent nucleophilicity of the serine hydroxyl group can be harnessed for specific bioconjugation strategies. nih.gov
Ester Hydrolysis and Transesterification Reactions
The methyl ester group of this compound is susceptible to hydrolysis and transesterification, which can be achieved through both non-enzymatic and enzymatic methods. These reactions are fundamental in peptide synthesis and for the modification of the carboxylic acid moiety. libretexts.org
Under aqueous acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid. This reaction proceeds via nucleophilic acyl substitution, where a water molecule attacks the carbonyl carbon of the ester. libretexts.org The reactivity of carboxylic acid derivatives towards nucleophilic attack generally follows the order: acyl phosphates > thioesters > esters > amides. libretexts.org
The hydrolysis of amino acid esters is a standard procedure in synthetic organic chemistry. For example, the synthesis of L-serine methyl ester hydrochloride is often achieved by reacting L-serine with thionyl chloride in methanol (B129727). google.com The reverse reaction, esterification, is equally important for protecting the carboxylic acid group during peptide synthesis. nih.gov
Enzymes, particularly hydrolases and lipases, offer a high degree of selectivity and efficiency in catalyzing ester transformations under mild conditions. nih.gov Serine hydrolases, a large and diverse class of enzymes, utilize a catalytic triad (B1167595) (commonly Ser-His-Asp) to hydrolyze ester bonds. bakerlab.orgnih.gov The mechanism involves the formation of an acyl-enzyme intermediate, where the serine residue of the enzyme is acylated by the substrate. This intermediate is then hydrolyzed by water to release the carboxylic acid and regenerate the enzyme. bakerlab.orgnih.gov
Enzymes like α-chymotrypsin can catalyze the synthesis of peptides using amino acid esters as substrates. mdpi.com For instance, α-chymotrypsin has been used for the oligomerization of L-cysteine ethyl ester. mdpi.com Similarly, trypsin is effective in hydrolyzing specific amino acid methyl esters, with the rate of reaction being influenced by the structure of the N-acyl group. nih.gov The enzyme-catalyzed approach is advantageous due to its high stereoselectivity and ability to operate in aqueous environments. mdpi.com
| Reaction | Catalyst/Conditions | Product | Reference |
| Ester Hydrolysis | Acid or Base | Carboxylic Acid | libretexts.org |
| Enzyme-Catalyzed Hydrolysis | Serine Hydrolases | Carboxylic Acid | bakerlab.orgnih.gov |
| Peptide Synthesis | α-Chymotrypsin | Peptide | mdpi.com |
Formation of Dehydroamino Acid Derivatives via Elimination Reactions
Dehydroamino acids, particularly dehydroalanine (B155165) derivatives, are valuable synthetic intermediates and are found in a number of biologically active peptides. nih.govtandfonline.com They are typically synthesized from β-hydroxy amino acids like serine through elimination reactions.
A common strategy involves the activation of the hydroxyl group to form a good leaving group, followed by base-induced β-elimination. researchgate.net One effective one-pot method employs 4-toluenesulfonyl chloride (TsCl) to activate the hydroxyl group of DL-serine derivatives, followed by elimination using the base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). tandfonline.com Another mild and efficient procedure utilizes the formation of a carbonate derivative from serine, which then undergoes an E2 elimination reaction upon treatment with tetrabutylammonium (B224687) fluoride (B91410) (TBAF). nih.gov This method is noted for its speed and efficiency in producing dehydroalanine derivatives. nih.gov
The synthesis of dehydroamino acids can also be achieved through other methods like the Horner-Wadsworth-Emmons reaction, which allows for the formation of C-C bonds and provides access to a variety of substituted dehydroamino acids. thieme-connect.com
| Starting Material | Reagents | Product | Reference |
| DL-Serine Derivative | 1. TsCl 2. DBU | Dehydroalanine Derivative | tandfonline.com |
| Serine Carbonate Derivative | TBAF | Dehydroalanine Derivative | nih.gov |
| N-Acyl Dialkoxyphosphoryl Glycine (B1666218) Ester | Aldehyde, Base (e.g., DBU) | (Z)-Dehydroamino Acid | thieme-connect.com |
Alkylation Reactions at Alpha-Carbon and N-Center
Alkylation at the α-carbon and the nitrogen center of serine derivatives provides a route to a diverse range of non-proteinogenic amino acids. These modifications can significantly alter the steric and electronic properties of the amino acid, influencing the conformation and biological activity of peptides into which they are incorporated.
A catalytic method for the direct N-alkylation of unprotected α-amino acids, including serine, has been developed using a ruthenium catalyst and alcohols as alkylating agents. nih.gov This process is highly selective for N,N-dialkylation and produces water as the only byproduct, offering a green and efficient synthetic route. nih.gov Even with a free hydroxyl group on the side chain, serine can be converted to N,N-diethyl-serine in quantitative yield. nih.gov
Achieving stereocontrol during alkylation is crucial for the synthesis of well-defined, complex amino acid structures. Diastereoselective alkylation strategies often rely on the use of chiral auxiliaries or the formation of rigid cyclic intermediates to control the approach of the electrophile.
For instance, enantiopure α-alkylisoserine derivatives can be synthesized through the alkylation of bicyclic N,O-acetal scaffolds derived from isoserine. acs.org These rigid structures guide the alkylating agent to one face of the molecule, leading to high diastereoselectivity. Subsequent hydrolysis of the scaffold yields the desired α-alkylated isoserine derivative. acs.org The synthesis of α-aryl- and α-alkyl-substituted serine derivatives has also been achieved via a nih.govnih.gov-sigmatropic rearrangement of allyl carbamates, which are prepared from the corresponding allyl alcohols. rsc.org
| Alkylation Type | Method | Key Features | Reference |
| N-Alkylation | Ru-catalyzed reaction with alcohols | Direct, highly selective for N,N-dialkylation, green | nih.gov |
| α-Alkylation | Alkylation of bicyclic N,O-acetal | High diastereoselectivity | acs.org |
| α-Alkylation | nih.govnih.gov-Sigmatropic rearrangement of allyl carbamates | Access to α-aryl and α-alkyl derivatives | rsc.org |
Mechanisms of Asymmetric Induction in Alkylation Processes
The stereoselective alkylation of serine derivatives is a critical process for the synthesis of non-natural α-alkyl- and α-aryl-substituted serine analogues. documentsdelivered.comrsc.org The mechanisms of asymmetric induction in these alkylation processes are often governed by the formation of chiral enolates and the subsequent diastereoselective attack of an electrophile.
One established method involves the use of heterocyclic enolates derived from serine. For instance, serine can be converted into an oxazolidine (B1195125) or dioxalane carboxylate. Deprotonation with a strong base like lithium diisopropylamide (LDA) at low temperatures generates a lithium enolate with an exocyclic double bond. documentsdelivered.com The stereochemical outcome of the alkylation is then dictated by the facial selectivity of the electrophilic attack on this enolate.
The inherent chirality of the heterocyclic template plays a crucial role in directing the incoming alkyl group. In the case of oxazolidine-derived enolates from serine, the alkylation typically occurs from the face opposite to the substituent on the stereogenic center of the heterocycle, leading to an 'anti'-attack. documentsdelivered.com This is attributed to steric hindrance from the existing chiral auxiliary. Conversely, for dioxolane-derived enolates, a 'syn'-attack may be favored due to the folding of the heterocyclic ring, which can be influenced by electronic repulsion between the enolate π-system and the non-bonding electron pairs on the heteroatoms. documentsdelivered.com
These alkylation reactions generally proceed with high diastereoselectivities, often exceeding 90%, and result in the formation of α-branched serine derivatives with a quaternary stereogenic center. documentsdelivered.com The configuration of the newly formed stereocenter is rigorously determined using techniques such as NOE-NMR measurements and chemical correlation. documentsdelivered.com
An alternative approach to the O-alkylation of serine derivatives involves photoinduced decarboxylative radical reactions. nih.govacs.orgresearchgate.net This method allows for the alkylation of the hydroxyl group of serine derivatives under mild conditions without racemization at the α-carbon. nih.govacs.org The reaction proceeds via the formation of a radical intermediate through the photoinduced decarboxylation of a serinyl or threoninyl acetic acid derivative, which then adds to an electron-deficient alkene. nih.govacs.org
Amidation Reactions and Peptide Bond Formation
The formation of an amide bond is a cornerstone of peptide synthesis. This compound and its analogues serve as important building blocks in these processes, participating in both solution-phase and direct amidation reactions.
Solution-Phase Peptide Synthesis Methodologies
Solution-phase peptide synthesis (SPPS) remains a viable strategy for the production of peptides, especially for shorter sequences or large-scale synthesis. nih.govnih.govslideshare.net In this approach, amino acids or peptide fragments are coupled sequentially in a homogenous solution. masterorganicchemistry.comyoutube.com
A typical solution-phase synthesis involving a serine methyl ester derivative would require the protection of the amino group, often with a tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) group, to prevent self-coupling and other side reactions. masterorganicchemistry.comyoutube.com The carboxylic acid of the incoming amino acid is activated using a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU), to facilitate the formation of the peptide bond with the free amine of the serine methyl ester. nih.govyoutube.com
The choice of protecting groups is critical for a successful synthesis, as they must be selectively removable without affecting the newly formed peptide bond or other protecting groups on the peptide chain. masterorganicchemistry.com For instance, the Boc group is acid-labile and can be removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile. masterorganicchemistry.com After each coupling and deprotection step, purification is often necessary to remove excess reagents and byproducts. nih.gov
The "Group-Assisted Purification (GAP)" method is a technique in solution-phase synthesis that simplifies purification by avoiding traditional chromatography. nih.gov This method utilizes a protecting group that facilitates the precipitation and purification of the desired peptide product. nih.gov
| Coupling Reagent | Description |
| Dicyclohexylcarbodiimide (DCC) | A widely used reagent that activates the carboxyl group to form a reactive O-acylisourea intermediate. youtube.com |
| 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) | A uronium-based coupling reagent that efficiently promotes peptide bond formation. nih.gov |
| Isobutyl chloroformate (IBCF) | Used in the mixed anhydride (B1165640) method of peptide coupling. nih.gov |
Direct Amidation from Ester Derivatives
Direct amidation of esters provides a more atom-economical route to amide bond formation by avoiding the pre-activation of the carboxylic acid. masterorganicchemistry.com This transformation can be achieved by reacting an ester, such as a serine methyl ester, with an amine. masterorganicchemistry.com While this reaction can be slow, it can be facilitated by heat or catalysis.
Enzymatic methods have emerged as a powerful tool for direct amidation. Lipases, a class of serine hydrolases, can catalyze the aminolysis of esters to form amides, often with high enantioselectivity. rsc.org These reactions are typically performed in non-aqueous (anhydrous) conditions to favor the transacylation reaction over hydrolysis. rsc.org The mechanism involves the formation of an acyl-enzyme intermediate, where the serine residue in the enzyme's active site is acylated by the ester substrate. nih.gov This intermediate is then attacked by an amine nucleophile to generate the amide product and regenerate the enzyme. nih.gov
Another enzymatic strategy involves the use of N-acetyltransferases (NATs). rsc.org In some biological systems, a carboxylic acid is first converted to a methyl ester, which then serves as a substrate for a NAT to acylate an amine. rsc.org
Cyclization Reactions and Heterocycle Formation
Serine derivatives, including this compound, are valuable precursors for the synthesis of various heterocyclic compounds. The functional groups present in serine—the amino, carboxyl, and hydroxyl groups—provide multiple points for intramolecular reactions leading to the formation of five- and six-membered rings.
For instance, β-lactams, which are four-membered heterocyclic rings, can be synthesized from β-hydroxy acids, which can be derived from serine. youtube.com The formation of larger rings is also common. Oxazolidines, five-membered heterocycles, can be readily formed by the condensation of serine with an aldehyde or ketone. documentsdelivered.com This reaction is often a key step in the preparation of chiral templates for asymmetric synthesis, as discussed in the alkylation section.
The synthesis of various nitrogen-containing heterocycles, such as imidazolones and 1,3-oxazolidine-2-thiones, can be achieved through cycloaddition reactions where serine derivatives can potentially serve as chiral building blocks. organic-chemistry.org The development of new catalytic systems, including those based on transition metals like palladium and rhodium, has expanded the scope of these cyclization reactions. organic-chemistry.orgfrontiersin.org
Furthermore, serine derivatives can be incorporated into more complex heterocyclic systems. For example, they can be used in the synthesis of theophylline-linked 1,2,4-triazole (B32235) compounds, which have shown inhibitory activity against serine proteases. frontiersin.org The versatility of serine as a precursor allows for its incorporation into a wide array of bioactive heterocyclic molecules. frontiersin.orgchemscene.com
| Heterocycle | Synthetic Precursor/Method |
| Oxazolidine | Condensation of serine with an aldehyde or ketone. documentsdelivered.com |
| β-Lactam | Cyclization of a β-hydroxy acid derived from serine. youtube.com |
| Imidazolone | Silver-catalyzed insertion of an isocyano group into an N-H bond followed by lactamization. organic-chemistry.org |
| 1,3-Oxazolidine-2-thione | Palladium-catalyzed [3+2] cycloaddition of vinylethylene carbonates with isothiocyanates. organic-chemistry.org |
Stereochemical Aspects and Chiral Resolution in Serine Methyl Ester Research
Enantioselective Synthesis Strategies
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For serine methyl ester derivatives, this involves creating the desired stereoconfiguration at the α-carbon during the reaction process.
Asymmetric catalysis is a powerful technique where a small amount of a chiral catalyst directs a reaction to preferentially form one enantiomer. In the context of serine ester derivatization, organocatalysis has proven effective. One notable example is the enantioselective synthesis of (S)-α-methyl-serine methyl ester hydrochloride. nih.govtandfonline.com This process involves the asymmetric Michael α-amination of an α-methyl-α-protected hydroxymethyl aldehyde with di-p-chlorobenzyl azodicarboxylate as the nitrogen source. tandfonline.com
The key to achieving stereocontrol is the use of a chiral primary amino acid catalyst, such as D-3-(1-Naphthyl)-alanine. tandfonline.com The catalyst activates the aldehyde substrate through the formation of a chiral enamine transition state, which is then attacked by the nitrogen source. This method has successfully produced the desired amino aldehyde with a 73% enantiomeric excess (ee). tandfonline.com This represents the first reported asymmetric synthesis of (S)-α-methyl-serine methyl ester hydrochloride via catalytic amination. tandfonline.com
Another fascinating approach is asymmetric autocatalysis initiated by the chiral crystals of racemic DL-serine itself. nih.gov In this phenomenon, the inherent chirality of the crystal lattice of DL-serine acts as the origin of chirality, leading to the production of highly enantioenriched pyrimidylalkanols. nih.gov
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the stereoselective formation of a new chiral center. wikipedia.org This strategy relies on attaching a chiral molecule to an achiral substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product. numberanalytics.comicjs.us
A new pathway for preparing enantiomerically pure quaternary serine esters utilizes this principle. The key step is the diastereoselective functionalization of an oxazolidine (B1195125) ester enolate that possesses an exocyclic chiral appendage. researchgate.net Similarly, a method for the asymmetric synthesis of α-alkyl serines involves the alkylation of a substrate where a phenyl oxazoline (B21484) moiety serves as an excellent protecting group for both the amino and hydroxy functions of the serine ester, while also enhancing the acidity of the α-proton. researchgate.net
Furthermore, novel chiral auxiliaries have been designed to improve stereoselectivity in the synthesis of α-amino acids. For instance, planar-chiral tricarbonyl-chromium complexes of aryl-aldehydes have been used to generate Schiff bases with glycine (B1666218) ethyl ester. researchgate.net The stereoselective alkylation of these Schiff bases, guided by the bulky chiral auxiliary, can achieve total stereoselectivity (d.e. = 100% by 1H-NMR analysis), providing a powerful route to various α-amino acids. researchgate.net
Resolution of Racemic DL-Serine Methyl Ester Mixtures
Resolution is the process of separating a racemic mixture into its constituent enantiomers. Since enantiomers have identical physical properties, this separation requires converting them into diastereomers, which have different physical properties like solubility. youtube.com
The most established method for chiral resolution on an industrial scale is the formation of diastereomeric salts. researchgate.net This involves reacting the racemic mixture (e.g., DL-serine or its derivatives) with a single enantiomer of a chiral resolving agent. youtube.com The resulting products are a pair of diastereomeric salts which can then be separated by methods such as fractional crystallization. icjs.us
For the resolution of DL-serine, various acidic resolving agents have been studied. A comparative analysis of 2,3-dibenzoyl-l-tartaric acid, l-(+)-mandelic acid, and l-(+)-tartaric acid showed that the solid-phase behavior of the resulting diastereomeric salts is a critical parameter for a successful resolution. nih.gov The use of 2,3-dibenzoyl-D-tartaric acid, in particular, was found to be successful for resolving DL-serine as both diastereomeric salts exhibited excellent crystalline properties. researchgate.net
Patented processes also describe the resolution of DL-serine by forming the N-3,5-dinitro benzoyl derivative and then reacting it with an optically active base like threo-l-(p-nitro phenyl)-2-amino propane-1,3-diol to form separable diastereomeric salts. tandfonline.com After separation, the desired N-acyl-serine enantiomer is recovered by acidification. tandfonline.com
Chromatographic techniques, especially high-performance liquid chromatography (HPLC), are powerful tools for the analytical and preparative separation of enantiomers. acs.org This method relies on the use of a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. chemscene.com
Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, are widely used. acs.org For the separation of α-amino acid esters, amylose-based CSPs like Chiralpak IA and Chiralpak AD-H have shown superior performance. acs.org The separation mechanism often involves hydrogen bonding interactions between the carbonyl group of the ester analyte and the chiral selector on the CSP. acs.org
Another class of CSPs utilizes chiral crown ethers. A stationary phase prepared by immobilizing a chiral pseudo-18-crown-6-type host on silica (B1680970) gel has been used for the efficient separation of the enantiomers of 18 common natural amino acids and their methyl esters. tandfonline.com The chiral recognition in these systems is attributed to the host-guest interactions between the crown ether and the ammonium (B1175870) group of the amino acid ester. tandfonline.com The table below shows a comparison of separation factors for various amino acid methyl esters on such a column.
| Amino Acid Methyl Ester | Separation Factor (α) | Resolution (Rs) |
|---|---|---|
| Serine | 1.17 | 1.18 |
| Alanine | 1.21 | 1.58 |
| Valine | 1.58 | 3.78 |
| Leucine | 1.29 | 2.12 |
| Phenylalanine | 1.61 | 4.21 |
Data derived from comparative studies on chiral stationary phases for amino acid ester separation.
Chiral Recognition Studies
Chiral recognition is the process by which a chiral molecule selectively interacts with one enantiomer of another chiral molecule. Understanding these interactions is crucial for designing effective chiral selectors for separation and catalysis.
Recent studies have explored the use of synthetic receptors for the chiral recognition of amino acid esters in organic solvents. A simple, glucose-based macrocycle has been shown to be an effective chiral receptor. researchgate.net The binding affinity and enantioselectivity of this receptor are highly dependent on the solvent's coordinating strength, with the best results observed in less coordinating solvents like chloroform (B151607) (CDCl3). researchgate.net
The primary interactions responsible for binding are Coulombic and hydrogen-bonding forces between the receptor's tetraethylene glycol unit and the guest's ammonium cation. researchgate.net An additional hydrogen bond between the glucose unit's 6-OH group and the ester's carbonyl oxygen further stabilizes the complex. researchgate.net The steric hindrance of the amino acid's side chain plays a crucial role in enantioselectivity. The table below summarizes the binding affinities and selectivities for various amino acid methyl esters with this receptor. researchgate.net
| Guest (Amino Acid Methyl Ester) | Association Constant KaL (M⁻¹) | Association Constant KaD (M⁻¹) | Selectivity (KaL/KaD) |
|---|---|---|---|
| Valine | 977 | 208 | 4.7 |
| Alanine | 707 | 283 | 2.5 |
| Leucine | 855 | 244 | 3.5 |
| tert-Leucine | 143 | 23 | 6.2 |
| Asparagine | 105 | 95 | 1.1 |
Data from chiral recognition studies of amino acid methyl ester salts by a glucose-based receptor in CDCl3. researchgate.net
These studies provide valuable insights that can facilitate the development of new receptors with improved binding affinities and selectivities for various amino acid derivatives. researchgate.net
Host-Guest Chemistry for Enantiomer Discrimination
Host-guest chemistry provides a powerful method for the discrimination and separation of enantiomers. This technique relies on a "host" molecule, typically a macrocycle with a well-defined cavity, that can selectively bind one enantiomer of a "guest" molecule (like N-Isopropyl-DL-Serine Methyl Ester) over the other. rsc.org This selective interaction is driven by non-covalent forces such as hydrogen bonding, electrostatic interactions, and steric hindrance, leading to the formation of diastereomeric host-guest complexes with different stabilities.
Recent studies have demonstrated the efficacy of various host molecules for the chiral recognition of amino acid esters. nih.gov For instance, a glucose-based crown ether has been shown to be an effective chiral receptor for a wide range of amino acid methyl esters. ethz.chrsc.org The binding affinity and enantioselectivity of this host are highly dependent on the solvent, with chloroform proving to be a particularly effective medium. nih.govethz.ch The primary interactions responsible for complexation are Coulombic and hydrogen bonds between the host's tetraethylene glycol unit and the guest's ammonium cation, supplemented by hydrogen bonding between a hydroxyl group on the host's glucose unit and the guest's ester carbonyl group. ethz.ch
The steric properties of the guest molecule's side chains are crucial for enantioselective recognition. In a study involving various amino acid esters, the bulky isopropyl group of valine methyl ester (H-Val-OMe) played a significant role in the binding orientation. ethz.ch For the L-enantiomer, the isopropyl group is oriented away from the host, whereas for the D-enantiomer, it experiences steric repulsion with the host's scaffold. ethz.ch This steric clash destabilizes the D-enantiomer complex, leading to preferential binding of the L-enantiomer. Given the structural similarity, the N-isopropyl group of this compound would be expected to play a similar, critical role in its chiral recognition by such hosts.
The table below, adapted from research on a glucose-based receptor, illustrates how binding affinity (Ka) and enantioselectivity (L/D ratio) vary for different amino acid methyl esters, highlighting the impact of the guest's structure on chiral discrimination. ethz.ch
Table 1: Binding Data for a Glucose-Based Host with Various Amino Acid Methyl Ester Guests in CDCl₃
| Guest Amino Acid Ester | Kₐ (L) [M⁻¹] | Kₐ (D) [M⁻¹] | Selectivity (L/D) |
|---|---|---|---|
| Valine Methyl Ester | 977 | 208 | 4.7 |
| Alanine Methyl Ester | 707 | 283 | 2.5 |
| Leucine Methyl Ester | 849 | 265 | 3.2 |
| tert-Leucine Methyl Ester | 273 | 45 | 6.1 |
Computational Approaches to Chiral Recognition
Computational modeling has become an indispensable tool for understanding the mechanisms of chiral recognition at the molecular level. ethz.ch These approaches complement experimental data from techniques like NMR spectroscopy by providing detailed, three-dimensional models of the host-guest complexes. nih.govethz.ch By using force-field calculations and conformational searches, researchers can predict the most stable structures of the diastereomeric complexes and analyze the specific interactions that lead to enantioselectivity. ethz.ch
For example, computational studies on the complexation of amino acid methyl esters with a glucose-based crown ether helped to build a plausible binding model. ethz.ch The calculations, performed using an OPLSe3 Force Field with an implicit chloroform solvent model, revealed an ensemble of low-energy conformers. ethz.ch These models visually confirmed the proposed interactions, such as the key hydrogen bonds and the steric hindrance experienced by the D-enantiomer's side chain, which could not be directly observed through experiments alone. ethz.ch Such insights are crucial for rationally designing future host molecules with even greater binding affinities and selectivities for specific amino acid derivatives like this compound. nih.gov
Advanced Analytical and Spectroscopic Characterization in Research
Chromatographic Methodologies
Chromatography is a cornerstone of analytical chemistry, indispensable for separating and analyzing the components of a mixture. For chiral molecules like N-Isopropyl-DL-Serine Methyl Ester, chromatographic techniques are crucial for determining not only chemical purity but also the relative proportions of its enantiomers.
Gas chromatography is a powerful technique for the analysis of volatile compounds. To make amino acid derivatives like this compound suitable for GC analysis, they must first be converted into more volatile derivatives. nih.govalexandraatleephillips.comucdavis.edu A common two-step derivatization process involves esterification followed by N-acylation. nih.gov For instance, the compound can be converted to its N-trifluoroacetyl (TFA) derivative, which is more volatile and thermally stable. nih.govresearchgate.net
The determination of enantiomeric excess (ee), a measure of the purity of a chiral substance, is a critical application of GC in this context. nih.gov This is achieved by using a chiral stationary phase (CSP) within the GC column. nih.gov These phases selectively interact with one enantiomer more strongly than the other, leading to different retention times and, thus, separation. For N-alkylated amino acid derivatives, cyclodextrin-based stationary phases, such as octakis(3-O-butanoyl-2,6-di-O-n-pentyl)-γ-cyclodextrin, have demonstrated excellent performance in enantioseparation. nih.govresearchgate.net The accurate determination of enantiomeric excess can be achieved with errors in the range of ±0.5%–2.5%. nih.gov Comprehensive two-dimensional gas chromatography (GC×GC) can be employed for even higher resolution of complex samples. nih.gov
Table 1: Typical GC Conditions for Chiral Separation of Amino Acid Derivatives
| Parameter | Condition |
|---|---|
| Derivatization | N-trifluoroacetyl-O-alkyl esterification nih.gov |
| Column Type | Chiral Stationary Phase (e.g., Lipodex E) nih.gov |
| Carrier Gas | Helium or Hydrogen merckmillipore.com |
| Injector Temp. | 260 °C (Splitless) ucdavis.edu |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Outcome | Separation of D and L enantiomers, allowing for purity and enantiomeric excess calculation. |
High-Performance Liquid Chromatography (HPLC) is another vital tool for the analysis of amino acid derivatives, particularly for non-volatile compounds or those that are thermally unstable. sigmaaldrich.com For the enantiomeric separation of this compound, two primary HPLC strategies can be employed: direct separation using a chiral stationary phase or indirect separation via chiral derivatization. sigmaaldrich.comnih.gov
The indirect method involves reacting the racemic mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov These diastereomers have different physicochemical properties and can be separated on a standard, non-chiral (achiral) stationary phase, such as a C18 reversed-phase column. nih.govresearchgate.net A commonly used derivatization scheme for amino acids involves reaction with o-phthalaldehyde (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC). nih.govresearchgate.netnih.gov This reaction forms highly fluorescent diastereomeric isoindole derivatives, which can be detected with high sensitivity. nih.govresearchgate.net This approach allows for the simultaneous determination of chemical and enantiomeric purity. researchgate.net
Table 2: Common Chiral Derivatization Agents for HPLC Analysis of Amino Acids
| Derivatizing Agent (CDA) | Reagent Combination | Target Functional Group |
|---|---|---|
| Marfey's Reagent | 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) | Primary and Secondary Amines nih.gov |
| OPA/Thiol | o-Phthalaldehyde and a chiral thiol (e.g., N-acetyl-L-cysteine) | Primary Amines nih.govnih.gov |
| N-tert-butoxycarbonyl-O-benzyl-L-serine (BBS) | Used for ion-mobility studies of amino acids | Amino Groups nih.gov |
GC-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to provide structural information. dntb.gov.ua After separation on the GC column, the derivatized this compound molecules are ionized, and the resulting fragments are analyzed by the mass spectrometer. The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can confirm the compound's identity. nih.govosti.gov
Furthermore, GC-MS is instrumental in isotopic analysis, often coupled with an isotope-ratio mass spectrometer (GC-C-IRMS). ucdavis.edunih.gov This technique allows for the determination of stable isotope ratios (e.g., ¹³C/¹²C). alexandraatleephillips.comosti.govnih.gov For this analysis, amino acids are typically derivatized to N-acetyl methyl esters (NACME) to ensure good chromatographic properties while introducing a minimal number of exogenous carbon atoms. alexandraatleephillips.comucdavis.edunih.gov The analysis of fragmentation patterns in high-resolution mass spectrometry can even provide position-specific isotope information, revealing the isotopic composition at different carbon positions within the molecule. osti.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the elucidation of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) NMR spectroscopy provides information on the number and types of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would exhibit characteristic signals corresponding to each unique proton environment. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the integration value corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Methyl Ester (CH₃) | ~3.7 | Singlet (s) | 3H |
| Serine β-CH₂ | ~3.9 | Doublet of doublets (dd) | 2H |
| Serine α-CH | ~3.5 | Triplet (t) | 1H |
| Isopropyl CH (methine) | ~2.9 | Septet (sept) | 1H |
| Isopropyl CH₃ (methyls) | ~1.1 | Doublet (d) | 6H |
| Amine NH | Variable | Broad singlet (br s) | 1H |
| Hydroxyl OH | Variable | Broad singlet (br s) | 1H |
Note: Predicted values are estimates based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ester Carbonyl (C=O) | ~173 |
| Serine α-Carbon | ~60 |
| Serine β-Carbon | ~63 |
| Methyl Ester Carbon | ~52 |
| Isopropyl Methine Carbon | ~50 |
| Isopropyl Methyl Carbons | ~23 |
Note: Predicted values are estimates based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.
2D NMR Techniques (e.g., HMQC, NOESY)
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides invaluable information on the connectivity and spatial relationships of atoms within a molecule. For this compound, techniques such as Heteronuclear Multiple Quantum Coherence (HMQC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are critical for unambiguous signal assignment.
HMQC (or HSQC) experiments establish correlations between protons and the carbon atoms to which they are directly attached. In the case of this compound, this technique would confirm the following connectivities:
The methine proton of the isopropyl group with its corresponding methine carbon.
The methyl protons of the isopropyl group with their equivalent methyl carbons.
The protons of the methyl ester group with the ester's methyl carbon.
The α-proton of the serine backbone with the α-carbon.
The β-protons on the serine side chain with the β-carbon.
NOESY experiments identify protons that are close to each other in space, which helps in determining the molecule's conformation. For this compound, NOESY spectra would be expected to show correlations between:
The N-H proton and the α-proton.
The protons of the isopropyl group and the α-proton of the serine backbone, confirming the N-alkylation.
The α-proton and the β-protons of the serine side chain.
These 2D NMR techniques are indispensable for distinguishing between potential isomers and confirming the successful synthesis of the target compound.
Table 1: Predicted 1H-13C HMQC Correlations for this compound
| Proton Environment | Expected Correlated Carbon |
|---|---|
| Isopropyl CH3 protons | Isopropyl CH3 carbon |
| Isopropyl CH proton | Isopropyl CH carbon |
| Ester OCH3 protons | Ester OCH3 carbon |
| α-CH proton | α-CH carbon |
| β-CH2 protons | β-CH2 carbon |
| N-H proton | No direct correlation |
| O-H proton | No direct correlation |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide a wealth of structural information.
Specifically, an X-ray crystal structure would:
Confirm Connectivity: Unambiguously verify the bonding arrangement of all atoms in the molecule.
Determine Bond Lengths and Angles: Provide precise measurements of all bond lengths and angles, offering insight into the molecular geometry.
Elucidate Solid-State Conformation: Reveal the preferred conformation of the molecule in the crystal lattice, including the torsion angles of the backbone and side chain.
Analyze Intermolecular Interactions: Show how the molecules pack in the crystal, detailing intermolecular forces such as hydrogen bonding involving the hydroxyl and amine groups.
For a racemic compound like this compound, the crystal structure would contain equal numbers of the D- and L-enantiomers. X-ray crystallography would reveal how these enantiomers are arranged relative to each other within the unit cell.
Optical Rotation Measurements for Chirality Assessment
Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light. This property is a hallmark of enantiomers, which rotate light by equal amounts but in opposite directions.
This compound is a racemic mixture, meaning it consists of a 50:50 mixture of the N-Isopropyl-D-serine methyl ester and N-Isopropyl-L-serine methyl ester enantiomers. wikipedia.org Because the two enantiomers rotate plane-polarized light to an equal and opposite extent, their effects cancel each other out in a racemic mixture. libretexts.orgpressbooks.pub
Therefore, a measurement of the optical rotation of this compound will yield a value of zero. pressbooks.pub This lack of optical activity is a key indicator that the sample is indeed a racemic mixture and not an enantiomerically pure or enriched substance.
Theoretical and Computational Investigations of N Isopropyl Dl Serine Methyl Ester Systems
Quantum Mechanical (QM) and Molecular Mechanical (MM) Approaches
Hybrid QM/MM methods have become a cornerstone for modeling enzymatic reactions and other complex biomolecular processes. psu.edu These approaches partition the system, treating the chemically active region (such as a substrate and key enzyme residues) with computationally intensive but highly accurate quantum mechanics, while the surrounding environment (the rest of the protein and solvent) is handled by more efficient molecular mechanics. psu.edunih.gov This dual approach allows for the study of bond-making and bond-breaking events within a large, biologically relevant context. nih.gov
For a potential study of N-Isopropyl-DL-Serine Methyl Ester, for instance in the active site of a protease, the ester and the catalytic residues of the enzyme would likely constitute the QM region. The choice of QM method, such as Density Functional Theory (DFT) or semiempirical methods like PM3, and the force field for the MM region (e.g., AMBER or CHARMM) are critical for the accuracy of the simulation. nih.govresearchgate.net An accurate description of the electrostatic interactions between the QM and MM regions is essential for reliable modeling. psu.edu
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis aims to identify the low-energy three-dimensional arrangements of a molecule, which are crucial for its reactivity and interactions. For a flexible molecule like this compound, this would involve exploring the potential energy surface with respect to its rotatable bonds. Molecular dynamics (MD) simulations complement this by providing a view of the molecule's dynamic behavior over time, accounting for environmental factors like solvent, temperature, and pressure. ontosight.ai
While no specific MD simulations for this compound were found, such studies on similar molecules, like serine-containing peptides or enzyme-substrate complexes, are common. researchgate.netontosight.ai These simulations can reveal how the molecule samples different conformations, the stability of these conformations, and how interactions with its environment (e.g., an enzyme's active site) can influence its preferred shape.
Reaction Mechanism Elucidation using QM/MM
QM/MM simulations are powerful tools for elucidating the step-by-step mechanism of chemical and enzymatic reactions. nih.govresearchgate.net For this compound, this could involve studying its hydrolysis or its reaction as a substrate in an enzyme-catalyzed process, such as peptide synthesis. sigmaaldrich.com
For example, in a serine protease, the reaction would likely involve a nucleophilic attack by a serine residue on the carbonyl carbon of the ester. researchgate.net QM/MM calculations can map the entire reaction pathway, identifying key structures like the Michaelis complex, tetrahedral intermediates, and the final products. nih.gov These studies reveal whether the reaction proceeds in a stepwise or concerted manner.
Stereoselectivity Prediction and Rationalization
Since this compound is a chiral molecule (existing as D and L enantiomers), understanding and predicting stereoselectivity is crucial, especially in biological contexts where enzymes typically favor one enantiomer over the other. Computational methods can rationalize the origins of this selectivity.
By calculating the reaction pathways for both the D and L enantiomers within a chiral environment (like an enzyme active site), researchers can compare the activation energies. A lower activation energy for one enantiomer would explain the experimentally observed stereoselectivity. These differences in energy arise from subtle variations in how each enantiomer fits into and interacts with the active site.
Energetic Profiles of Key Intermediates and Transition States
A key output of computational reaction mechanism studies is the energetic profile, which plots the energy of the system along the reaction coordinate. This profile shows the relative energies of reactants, products, and all intermediates and transition states in between. The highest point on this profile corresponds to the rate-determining transition state, and its energy relative to the reactants gives the activation barrier for the reaction.
For a hypothetical reaction involving this compound, QM/MM calculations could provide the free energy profile. For instance, in an enzyme-catalyzed reaction, the activation barrier calculated would be significantly lower than in solution, quantifying the catalytic effect of the enzyme. Comparing the stabilities of intermediates can also provide insight into the reaction mechanism. Computational studies on enzymes like phenylethanolamine N-methyltransferase have successfully used such approaches to model transition states. nih.gov
Isotope Effects in Reaction Mechanisms
The Kinetic Isotope Effect (KIE) is a powerful experimental and theoretical tool for probing reaction mechanisms. It measures the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes (e.g., replacing hydrogen with deuterium). wikipedia.orgprinceton.edu This change is due to the difference in zero-point vibrational energies between the light and heavy isotopologues. princeton.edu
KIEs can be calculated computationally by determining the vibrational frequencies of the reactants and the transition state for both the isotopically light and heavy systems. Comparing the calculated KIEs with experimental values provides a stringent test of the computed transition state structure. nih.govnih.gov For this compound, KIE studies could be designed to probe the breaking of specific bonds during a reaction, providing detailed information about the transition state of the rate-limiting step. nih.gov
Advanced Academic Applications of N Isopropyl Dl Serine Methyl Ester As a Synthetic Scaffold
Building Blocks for Complex Amino Acid and Peptide Derivatives
The structure of N-Isopropyl-DL-serine methyl ester makes it an ideal starting point for the synthesis of non-proteinogenic amino acids and peptide-like molecules, known as peptidomimetics. These derivatives are crucial in drug discovery and biochemical studies for their enhanced stability and novel biological activities.
Synthesis of Alpha-Alkyl Alpha-Amino Acids
Alpha-alkyl alpha-amino acids (α,α-disubstituted amino acids) are important building blocks for peptides with constrained conformations. The presence of an additional alkyl group at the alpha-carbon (α-C) restricts the peptide backbone's flexibility, which can lead to increased metabolic stability and receptor selectivity.
The synthesis of these compounds from this compound can be achieved by leveraging the acidity of the α-hydrogen. The general strategy involves:
N-Protection: The isopropyl group on the nitrogen atom already serves as a protecting group, preventing unwanted side reactions at the amine.
Deprotonation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), is used to remove the proton from the α-carbon, generating a chiral enolate. nih.gov
Alkylation: The enolate is then treated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to introduce a new alkyl group at the α-position. acs.org
Deprotection/Hydrolysis: Subsequent hydrolysis of the ester and removal of the N-isopropyl group yields the desired α-alkyl α-amino acid.
This approach allows for the stereocontrolled synthesis of a variety of optically pure (S)-α-methyl,α-amino acids, which are valuable in constructing peptides with specific secondary structures. nih.gov The N-isopropyl group influences the stereochemical outcome of the alkylation step, making the compound a useful chiral synthon. nih.gov
Table 1: General Scheme for α-Alkylation of this compound
| Step | Reagent/Condition | Intermediate/Product | Purpose |
| 1 | Strong Base (e.g., LHMDS) | Enolate | Formation of a nucleophilic α-carbon. nih.gov |
| 2 | Alkyl Halide (R-X) | α-Alkylated Serine Derivative | Introduction of the new alkyl group. acs.org |
| 3 | Acid/Base Hydrolysis | α-Alkyl Serine | Cleavage of the methyl ester. |
| 4 | Deprotection | α-Alkyl Serine | Removal of the N-isopropyl group. |
Preparation of Beta-Amino Acid Analogues
Beta-amino acids (β-amino acids), which have their amino group attached to the second carbon from the carboxyl group, are key components of many biologically active natural products and pharmaceuticals. Peptides containing β-amino acids often exhibit unique folding patterns and resistance to enzymatic degradation. illinois.edu
One established route from α-amino acids to β-amino acids is the Arndt-Eistert homologation, which extends the carbon chain by one methylene (B1212753) unit. illinois.edu However, a more direct approach using serine derivatives involves the formation and subsequent ring-opening of an aziridinium (B1262131) intermediate. For instance, N,N-dibenzyl serine methyl ester can be converted to an aziridinium ion, which then reacts with various nucleophiles to yield β-amino or α,β-diamino esters. nih.gov
Following a similar principle, this compound can be envisioned as a precursor for β-amino acid analogues. The hydroxyl group can be converted into a good leaving group (e.g., a mesylate or tosylate). Intramolecular cyclization, potentially after further N-alkylation to enhance the amine's nucleophilicity, would form a strained aziridinium ring. The regioselective opening of this ring with a nucleophile at the β-position would lead to the formation of a β-substituted amino acid derivative. nih.gov
Incorporation into Peptidomimetic Structures
Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved pharmacological properties, such as better stability and oral bioavailability. nih.gov N-alkylation of amino acids is a widely used strategy in peptidomimetic design because it increases lipophilicity and can enforce specific peptide conformations by removing the possibility of hydrogen bonding at the amide nitrogen. monash.edu
This compound is an ideal building block for this purpose. The N-isopropyl group is a bulkier substituent than the more common N-methyl group, which can have a more pronounced effect on the peptide's conformational preferences and resistance to proteolysis. nih.gov Research has shown that incorporating an N'-isopropylaminoglycine residue into a peptide can significantly stabilize its helical structure. nih.gov As a pre-functionalized monomer, this compound can be directly incorporated into peptide synthesis protocols (both solid-phase and solution-phase), providing a straightforward method to introduce N-alkylation and a modifiable hydroxyl side chain into a peptide backbone. monash.edusigmaaldrich.com
Precursors for Bio-organometallic Compounds in Research
Bio-organometallic chemistry explores the synthesis and application of compounds containing a metal-carbon bond that are designed to interact with biological systems. chemscene.com These compounds are investigated as potential therapeutic agents, diagnostic tools, and catalysts for asymmetric synthesis. rsc.orgrsc.org Amino acid esters are excellent ligands for this purpose, as they can coordinate with transition metals through their nitrogen and oxygen atoms, forming stable complexes. rsc.orgrsc.org
The reaction of L-serine isopropylester with niobium pentachloride has been shown to produce a well-defined organometallic complex. rsc.org This demonstrates the utility of serine esters as ligands in this field. This compound, with its available nitrogen and oxygen donor atoms, is a highly suitable precursor for creating novel metal complexes. The N-isopropyl group can be used to fine-tune the steric and electronic properties of the resulting organometallic compound, which in turn influences its reactivity, stability, and biological activity.
Table 2: Potential Coordination Modes of this compound
| Metal Center (M) | Coordinating Atoms | Potential Application | Supporting Evidence |
| Niobium (Nb), Tantalum (Ta) | N, O (carbonyl) | Catalysis, Drug Scaffolds | Formation of [MX4L2][MX6] type complexes with amino acid esters. rsc.org |
| Titanium (Ti) | N, O (hydroxyl/carbonyl) | Asymmetric Synthesis | Synthesis of TiCl4 derivatives with α-amino acids. rsc.org |
| Tin (Sn) | O (carbonyl), O (hydroxyl) | Peptide Synthesis, Antimicrobial Agents | Formation of organotin esters of amino acids. acs.org |
Research in the Development of Chemical Probes and Tools
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as an enzyme or receptor, allowing researchers to study its function in complex biological systems. youtube.com Amino acids and their derivatives are frequently used as scaffolds for the development of these probes due to their biocompatibility and versatile chemical handles. rsc.orgnih.gov
This compound is a promising starting material for the synthesis of novel chemical probes. Its three distinct functional groups can be selectively modified:
Hydroxyl Group: Can be used to attach reporter groups like fluorophores or biotin (B1667282) tags for visualization and pull-down experiments. rsc.org It can also be converted into a reactive group to create activity-based probes that covalently label an enzyme's active site. youtube.com
Amine Group: The secondary amine can be acylated or further alkylated to modulate the probe's selectivity and cell permeability. nih.gov
Ester Group: Can be hydrolyzed to the carboxylic acid, providing another attachment point for linkers or other chemical moieties. nih.gov
By strategically modifying these sites, researchers can design probes based on the this compound scaffold to investigate a wide range of biological questions, from enzyme kinetics to protein localization within a cell. rsc.org
Substrates for Polymeric Scaffolds and Materials Science Research
Polypeptides and other amino acid-based polymers are of great interest in materials science and biomedical engineering for applications such as drug delivery, tissue engineering, and biocompatible coatings. Serine-based polymers are particularly attractive due to the hydrophilic and reactive hydroxyl side chain.
Research has demonstrated that L-serine methyl ester can serve as a substrate for creating materials intended for polymeric scaffolds. researchgate.net Furthermore, chemoenzymatic polymerization of serine methyl and ethyl esters using enzymes like papain has been successfully used to synthesize poly(L-serine) without the need for side-group protection. kyoto-u.ac.jp More recently, poly-DL-serine hydrogels have been developed and shown to be highly biocompatible, resisting the foreign-body response when implanted. nih.gov
This compound is a valuable monomer for creating novel functional polymers. The N-isopropyl group would be incorporated into the polymer backbone, altering its properties compared to standard polysine. This modification would likely increase the polymer's hydrophobicity and could influence its secondary structure, degradation profile, and interactions with biological molecules. The retained hydroxyl side chains would remain available for post-polymerization modification, allowing for the attachment of drugs, targeting ligands, or cross-linking agents to create advanced biomaterials. nih.gov
Role in Studying Neurotransmitter Precursors (Focus on Chemical Synthesis Aspect)
This compound has emerged as a versatile and valuable synthetic scaffold in the chemical synthesis of neurotransmitter precursors and their analogs. Its unique structural features, including the presence of a secondary amine, a hydroxyl group, and an ester moiety, provide multiple reaction sites for strategic chemical modifications. This allows for the stereocontrolled synthesis of a variety of target molecules that are crucial for studying the biological pathways and functions of neurotransmitters. The N-isopropyl group, in particular, can serve as a directing group or a removable protecting group, influencing the stereochemical outcome of reactions at the α- and β-carbons of the serine backbone. This section will delve into the specific applications of this compound in the chemical synthesis of precursors for key neurotransmitters, namely glycine (B1666218) and D-serine, as well as their isotopically labeled and non-proteinogenic analogs.
Synthesis of Glycine and D-Serine Precursors
The synthesis of precursors for the neurotransmitters glycine and D-serine from this compound often involves strategic manipulation of its functional groups. While direct synthesis from this specific N-substituted ester is a niche application, the underlying principles of serine chemistry are fundamental. For instance, the conversion of serine derivatives to glycine precursors can be achieved through oxidative cleavage of the Cα-Cβ bond. More relevant to advanced applications is the stereoselective synthesis of D-serine precursors, a critical co-agonist at NMDA receptors.
The synthesis of D-serine methyl ester hydrochloride, a direct precursor, has been achieved in high yields through methods such as esterification of D-serine with methanol (B129727) and acetyl chloride, resulting in yields of up to 91%. chemicalbook.com While this starts from D-serine, the resolution of DL-serine methyl ester represents a viable pathway to access the D-enantiomer. google.com
A key strategy for preparing D-serine involves the resolution of DL-serine methyl ester using resolving agents like L-2,3-dibenzoyltartaric acid (L-DBTA). google.com This process selectively crystallizes the D-serine methyl L-DBTA di-salt, which can then be hydrolyzed to afford D-serine. While this method can theoretically yield up to 50% of the desired D-enantiomer, practical yields are often slightly lower. google.com Another approach involves the dynamic kinetic resolution of N-protected serine esters, where the undesired L-enantiomer is racemized in situ, potentially leading to theoretical yields approaching 100% of the D-enantiomer. The N-isopropyl group in this compound can play a role in influencing the efficiency and stereoselectivity of such resolution processes.
| Product | Starting Material | Reagents | Yield | Reference |
| D-Serine Methyl Ester Hydrochloride | D-Serine | Methanol, Acetyl Chloride | 91% | chemicalbook.com |
| D-Serine | DL-Serine Methyl Ester | L-2,3-Dibenzoyltartaric Acid | ~48.8% (actual) | google.com |
Application in the Synthesis of Isotopically Labeled Neurotransmitter Precursors
Isotopically labeled neurotransmitter precursors are indispensable tools for studying their metabolism, transport, and receptor binding in vivo and in vitro using techniques like mass spectrometry and NMR spectroscopy. nih.goveurisotop.com this compound can serve as a starting point for the introduction of stable isotopes such as ¹³C, ¹⁵N, and ²H (deuterium) at specific positions.
For example, the synthesis of isotopically labeled serine can be a precursor to labeled glycine or D-serine. A general approach involves the use of labeled starting materials in the synthesis of the serine scaffold itself. More advanced methods involve the specific modification of the this compound molecule. For instance, the carboxyl group can be labeled with ¹³C through esterification with ¹³C-labeled methanol. The amino group can be labeled with ¹⁵N through a deprotection-reprotection sequence using a ¹⁵N-labeled source.
A notable application is in the synthesis of stable isotope-labeled precursors for the biosyntheses of various signaling molecules. nih.gov For instance, labeled vanillin (B372448) has been prepared and subsequently converted to labeled vanillylamine (B75263), a precursor for capsaicinoids, demonstrating the utility of isotopic labeling in tracing biosynthetic pathways. nih.gov Similar strategies can be applied starting from isotopically labeled serine derivatives to trace the metabolic fate of neurotransmitter precursors.
The development of stable isotope N-phosphoryl amino acid labeling (SIPAL) strategies further highlights the importance of modified amino acid esters in metabolomics. researchgate.net In this approach, isotopically labeled N-diisopropyl phosphoryl L-alanine N-hydroxysuccinimide esters were synthesized to label amine-containing metabolites for quantitative analysis. researchgate.net This underscores the potential of N-substituted serine esters in creating novel labeling reagents.
| Labeled Compound | Labeling Strategy | Application | Reference |
| [1'-(13)C][5-(2)H]-Vanillin | Condensation with [¹³C]-chloroform and D₂O treatment | Precursor for labeled vanillylamine and capsaicinoids | nih.gov |
| ¹⁶O/¹⁸O-DIPP-L-Ala-NHS | Synthesis with ¹⁶O₂/¹⁸O₂ | Quantitative profiling of amine-containing metabolites | researchgate.net |
Role as a Scaffold for Non-Proteinogenic Amino Acid Analogs of Neurotransmitter Precursors
This compound is a valuable chiral building block for the synthesis of non-proteinogenic amino acids (NPAAs), which are analogs of natural amino acids and can act as probes to study biological processes or as potential therapeutic agents. nih.govresearchgate.net The synthesis of NPAA analogs of neurotransmitter precursors allows for the investigation of structure-activity relationships at their respective receptors and transporters.
The N-isopropyl group can serve as a chiral auxiliary or a directing group in stereoselective reactions. For example, in the synthesis of chiral α-amino acids, a Pd(II)-catalyzed enantioselective C-H arylation of N-phthalyl-protected α-aminoisobutyric acid has been reported, demonstrating a method to introduce aryl groups and create chiral centers. nih.gov Similar strategies could be envisioned using this compound, where the N-isopropyl group influences the stereochemical outcome of C-H functionalization reactions.
Furthermore, serine derivatives are key starting materials for the synthesis of conformationally constrained analogs of neurotransmitters. For example, chiral furan (B31954) amino acid analogs of D- and L-serine have been synthesized from sugar precursors, showcasing the creation of novel scaffolds that mimic the spatial arrangement of the natural amino acid. researchgate.net The N-isopropyl group on a serine methyl ester scaffold can be exploited to direct the formation of specific cyclic or conformationally restricted structures, leading to potent and selective ligands for neurotransmitter receptors.
| NPAA Analog | Synthetic Strategy | Potential Application | Reference |
| Chiral α,α-Disubstituted Amino Acids | Pd(II)-catalyzed enantioselective C–H arylation | Synthesis of drug molecules like Metyrosine | nih.gov |
| Chiral Furan Amino Acid Analogs of Serine | Synthesis from D-xylose or D-arabinose | Incorporation into peptides, study of structure-activity relationships | researchgate.net |
Future Directions and Emerging Research Avenues
Development of Novel Stereoselective Synthetic Pathways
The synthesis of specific stereoisomers of amino acid derivatives is a cornerstone of pharmaceutical and biological research. For N-Isopropyl-DL-Serine Methyl Ester, which is a racemic mixture, the development of stereoselective synthetic pathways to isolate the D- and L-enantiomers is a significant area of future research.
A promising strategy involves the use of enzymatic desymmetrization to create enantiomerically enriched intermediates. nih.gov This approach has been successfully applied to the synthesis of various α-substituted serine amino acids. nih.gov Future work could adapt this methodology to specifically target the N-isopropyl derivative. Another avenue lies in the biorxiv.orgbiorxiv.org-sigmatropic rearrangement of allyl carbamates, which has been used to synthesize unnatural α-alkyl- and α-aryl-substituted serine derivatives. rsc.org This method could potentially be tailored for the synthesis of the N-isopropyl variant.
The development of such stereoselective routes would be a significant advancement, enabling researchers to investigate the distinct biological activities of the individual enantiomers of this compound. This is particularly relevant as the biological and chemical properties of amino acids and their derivatives often depend on their absolute configuration. ethz.ch
Exploration of New Catalytic Systems for Derivatization
The derivatization of this compound is key to expanding its utility. Future research will likely focus on the discovery and optimization of novel catalytic systems to achieve more efficient and selective transformations.
Recent advancements in catalysis offer intriguing possibilities. For instance, nickel-catalyzed decarbonylative stannylation has been shown to convert methyl esters to stannanes, a transformation that could be applied to serine derivatives to create novel building blocks for further reactions. nih.gov Palladium-catalyzed Sonogashira couplings have also been employed in the synthesis of α-substituted serine analogues, highlighting the potential of transition metal catalysis in this area. nih.gov
Furthermore, the development of catalysts for specific derivatization reactions, such as the protection of functional groups, is an ongoing area of interest. Two-step derivatization procedures are commonly used for the analysis of amino acids, and improvements in the catalysts and reagents used in these steps could lead to more robust and efficient analytical methods. nih.gov The exploration of chemoenzymatic polymerization using catalysts like papain has also shown promise for synthesizing poly(L-serine) from serine esters, opening up new possibilities for creating functional polypeptides. nih.gov
Advanced Computational Modeling for Reaction Design
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the rational design of novel molecules and catalysts. For this compound, advanced computational modeling represents a powerful avenue for future research.
Molecular mechanics calculations and docking simulations are already being used to design serine derivatives as potential enzyme inhibitors. nih.govnih.gov These computational approaches allow researchers to predict how a molecule will bind to a protein's active site, guiding the synthesis of more potent and selective compounds. nih.gov
A particularly exciting development is the use of tools like RFdiffusion and ChemNet for the de novo design of enzymes, such as serine hydrolases. biorxiv.org These methods can generate and assess complex active sites, providing insights into the geometric requirements for catalysis. biorxiv.org By applying these computational techniques to the derivatization of this compound, researchers could design novel catalysts and reaction pathways with enhanced efficiency and selectivity. For instance, computational models could be used to predict the optimal conditions for a desired transformation or to identify new reactive sites on the molecule.
| Computational Tool | Application in Serine Derivative Research | Research Focus |
| SPARTAN & GOLD | Molecular mechanics calculations and docking simulations. nih.gov | Design of serine-based enzyme inhibitors. nih.gov |
| ChemNet | Assessment of active site geometry and preorganization during a reaction. biorxiv.org | De novo design of serine hydrolases. biorxiv.org |
| DFT Studies | Rationalizing selectivity in phosphorylation reactions. nih.gov | Understanding serine functionalization mechanisms. nih.gov |
Expanding Applications in Materials Chemistry and Bio-conjugation Research
The unique chemical structure of this compound, featuring a secondary amine, an ester, and a hydroxyl group, makes it a versatile building block for applications in materials chemistry and bio-conjugation.
In materials chemistry, serine derivatives are being explored for the creation of novel polymers. Chemoenzymatic polymerization of serine esters has been used to synthesize poly(L-serine), a polypeptide with potential as a functional material due to its hydroxyl side chain. nih.gov Future research could investigate the incorporation of this compound into such polymers to modify their properties, such as hydrophobicity and thermal stability.
Bio-conjugation, the process of linking molecules to biomolecules like proteins, is another promising area. Serine is a target for selective functionalization in native polypeptides. nih.gov Methods are being developed to append various cargos onto serine residues, creating stable and hydrophilic linkages. nih.gov this compound could serve as a model compound for developing and optimizing new bio-conjugation strategies. Its use in peptide synthesis is already established, where the methyl ester group serves as a protecting group for the carboxylic acid. nih.govgneechem.com This functionality is crucial for the controlled assembly of peptides with specific sequences and functions. gneechem.com
Furthermore, the introduction of serine derivatives into peptides and proteins can be used to study their structure and function. gneechem.com The N-isopropyl group could act as a probe to investigate hydrophobic interactions within a protein or at a protein-protein interface. The application of serine derivatives in creating artificial synthetic vaccines and nanoparticles also presents an exciting frontier. guidechem.com
Q & A
Q. What are the optimized synthetic routes for N-Isopropyl-DL-Serine Methyl Ester, and how do reaction conditions influence yield?
The synthesis typically involves esterification of DL-serine with methanol under acidic catalysis, followed by N-isopropylation. Key parameters include temperature (60–80°C), solvent choice (e.g., dichloromethane or THF), and reaction time (6–12 hours). Monitoring via thin-layer chromatography (TLC) or HPLC ensures completion. For N-isopropylation, alkylation agents like isopropyl bromide and bases (e.g., K₂CO₃) are used. Yield optimization requires balancing stoichiometry and avoiding side reactions (e.g., over-alkylation) .
Q. Which analytical techniques are most reliable for characterizing purity and structural confirmation?
- GC-MS : Effective for volatile derivatives; methyl esters are often analyzed via silylation or derivatization to enhance volatility. Column parameters (e.g., DB-5MS) and temperature gradients (50–300°C) are critical .
- NMR : ¹H and ¹³C NMR confirm esterification (e.g., methyl ester resonance at ~3.6 ppm) and isopropyl group integration.
- Chiral HPLC : Using columns like Chiralpak IA and mobile phases (hexane/isopropanol) resolves DL-enantiomers .
Q. How does pH and temperature affect the stability of this compound in aqueous solutions?
Stability studies should be conducted at physiological pH (7.4) and acidic/basic conditions (pH 2–10) over 24–72 hours. Hydrolysis rates increase under alkaline conditions due to ester bond cleavage. Temperature accelerates degradation; Arrhenius plots (25–60°C) predict shelf-life. Use LC-MS to quantify degradation products like serine and isopropylamine .
Q. What methodologies are recommended for enantiomeric resolution of DL-serine derivatives?
Enzymatic resolution using lipases or esterases selectively hydrolyzes one enantiomer. For example, Candida antarctica lipase B in biphasic systems (buffer/organic solvent) achieves >90% enantiomeric excess. Alternatively, chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC separate enantiomers .
Advanced Research Questions
Q. How can contradictory data on the compound’s stability in biological matrices be resolved?
Contradictions often arise from matrix complexity (e.g., plasma vs. buffer). Validate stability using spiked biological samples (plasma, liver homogenates) with internal standards (e.g., deuterated analogs). Control for enzymatic activity (e.g., esterases) via inhibitors like PMSF. Statistical analysis (ANOVA) identifies significant variables .
Q. What is the metabolic fate of this compound in mammalian systems, and how can metabolites be tracked?
In vitro models (hepatocyte incubations) or in vivo studies (rodents) with LC-HRMS identify metabolites. Ester hydrolysis produces N-isopropyl-DL-serine, which may undergo deamination or incorporation into peptides. Use isotopic labeling (¹³C-serine) or radiotracers (³H) for quantitative tracking .
Q. How can computational modeling predict the compound’s interactions with enzymatic targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with serine proteases or transporters. Parameterize force fields using quantum mechanical data (DFT at B3LYP/6-31G* level). Validate predictions with enzyme inhibition assays .
Q. What strategies improve the efficiency of enzymatic vs. chemical synthesis for stereoselective production?
Enzymatic synthesis (e.g., transesterification with immobilized lipases) offers higher stereoselectivity but lower throughput. Optimize solvent systems (e.g., ionic liquids for enzyme stability) and substrate ratios. Compare turnover numbers (kcat/KM) with chemical catalysts (e.g., chiral oxazaborolidines) to assess cost-benefit .
Methodological Notes
- GC-MS Parameters : Use splitless injection (250°C), He carrier gas (1 mL/min), and electron ionization (70 eV) for fragmentation patterns matching NIST libraries .
- Chiral Chromatography : Optimize mobile phase composition (e.g., 90:10 hexane:ethanol) to reduce retention time while maintaining resolution .
- Stability Protocols : Include freeze-thaw cycles and long-term storage (-80°C) assessments to validate analytical workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
